molecular formula C11H9NO2 B6257318 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one CAS No. 252561-45-8

1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one

Cat. No.: B6257318
CAS No.: 252561-45-8
M. Wt: 187.2
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Description

1-[4-(1,3-Oxazol-5-yl)phenyl]ethan-1-one is a heteroaromatic compound featuring a phenyl ring substituted with a 1,3-oxazole moiety at the para position and an acetyl group. The 1,3-oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers unique electronic and steric properties, making the compound a versatile intermediate in medicinal chemistry and materials science. Its structural framework is frequently exploited in drug design due to the oxazole ring’s ability to participate in hydrogen bonding and π-π interactions, which are critical for binding to biological targets .

Properties

CAS No.

252561-45-8

Molecular Formula

C11H9NO2

Molecular Weight

187.2

Purity

95

Origin of Product

United States

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Oxazole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Pyrazole Derivatives

Compounds such as 1-(1-(4-(cyclohept-1-en-1-yl)phenyl)-5-methyl-1H-pyrazol-4-yl)ethan-1-one (, Compound 7) replace the oxazole with a pyrazole ring. Pyrazole derivatives exhibit distinct electronic profiles due to the presence of two adjacent nitrogen atoms, which enhance dipole interactions. These compounds demonstrated moderate antimicrobial activity (80–93% yields) but lower thermal stability compared to oxazole derivatives, as inferred from their characterization via NMR and MS .

Triazole and Thiazole Derivatives

  • 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone () incorporates a thiazole ring, introducing sulfur into the heterocycle.
  • 1-[1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one () features a triazole ring, known for metabolic stability. The dichlorophenyl substituent increases steric bulk, which may reduce solubility but improve target selectivity .

Substituent Effects

Electron-Withdrawing Groups

  • 1-[3-(2-{[5-(Ethylsulfonyl)-2-methoxyphenyl]amino}-1,3-oxazol-5-yl)phenyl]ethanone () includes a sulfonyl group, which enhances electrophilicity and hydrogen-bond acceptor capacity. Such modifications are common in anticancer agents, where sulfonyl groups improve binding to kinase domains .
  • 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () has a chloromethyl group, increasing reactivity for nucleophilic substitution. This compound’s melting point (137.3–138.5°C) reflects higher crystallinity due to polar substituents .

Electron-Donating Groups

  • 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one () contains an ethoxy group, which improves solubility. Docking studies revealed a score of −7.501 kcal/mol against fungal targets, outperforming Fluconazole (−5.823 kcal/mol), likely due to the naphthyl group’s hydrophobic interactions .

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